Quinine hydrochloride hydrate

Übersicht

Beschreibung

Quinine hydrochloride hydrate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is still relevant today for treating severe and cerebral malaria. This compound is also known for its bitter taste and is used in tonic water and other beverages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of quinine hydrochloride hydrate involves dissolving quinine in a solvent such as 1-propyl alcohol and adding concentrated hydrochloric acid. The mixture is stirred and then subjected to reduced pressure to recover the solvent. The resulting solid is dissolved in acetone and crystallized to obtain quinine hydrochloride .

Industrial Production Methods

Industrial production of this compound often involves the use of lipid matrices and nanotechnology to improve its bioavailability and reduce gastrointestinal side effects. For example, quinine hydrochloride nanosuspension can be prepared using solidified reverse micellar solutions comprising phospholipids and lipids, stabilized with surfactants .

Analyse Chemischer Reaktionen

Types of Reactions

Quinine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinine derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antimalarial Treatment

Quinine hydrochloride is primarily used to treat malaria caused by Plasmodium falciparum, particularly in cases where resistance to chloroquine is present. It acts as a blood schizonticide, inhibiting the growth of the malaria parasite by interfering with its ability to metabolize hemoglobin .

1.2 Dosage and Administration

- Typical Dosage : The standard dosage for adults is usually 600 mg every 8 hours for seven days.

- Administration Routes : Quinine can be administered orally or intravenously depending on the severity of the infection.

1.3 Side Effects

Common side effects include headache, tinnitus (ringing in the ears), and visual disturbances. More severe reactions can include thrombocytopenia (low platelet count), which is a significant concern during treatment .

Non-Medical Applications

2.1 Food and Beverage Industry

Quinine is well-known for its use as a flavoring agent in tonic water and other beverages due to its distinct bitter taste. Regulatory bodies have established maximum concentrations for quinine in food products to ensure consumer safety; for instance, the maximum concentration allowed in tonic water is typically around 83 mg/L .

2.2 Cosmetic Uses

Quinine hydrochloride is also utilized in cosmetic formulations, particularly hair care products. It is believed to promote hair growth and improve scalp health, although it can cause skin sensitization in some individuals .

Research Applications

Quinine hydrochloride hydrate has been extensively studied for its pharmacological properties beyond antimalarial effects:

3.1 Muscle Cramps

Research indicates that quinine effectively reduces the frequency and intensity of muscle cramps. A systematic review found that quinine reduced cramp frequency by approximately 28% over two weeks .

3.2 Neuropharmacological Studies

Recent studies have explored quinine's effects on potassium channels, particularly its role as an inhibitor of specific potassium currents in neurons. This has implications for understanding its effects on muscle function and potential therapeutic uses in neuromuscular disorders .

Case Studies

Several case studies highlight both the therapeutic benefits and adverse reactions associated with quinine hydrochloride:

- Case Study 1 : A 26-year-old male developed a fixed eruption after consuming tonic water containing quinine, confirmed through patch testing with 1% quinine hydrochloride .

- Case Study 2 : In a study involving volunteers consuming tonic water over two weeks, participants reported significant side effects such as blurred vision and headaches at higher dosages of quinine .

Table 1: Summary of Quinine Hydrochloride Applications

| Application Area | Use Case | Notes |

|---|---|---|

| Medical | Antimalarial treatment | Effective against chloroquine-resistant malaria; common side effects include tinnitus and headache. |

| Food & Beverage | Flavoring agent in tonic water | Maximum allowed concentration varies by region; typically around 83 mg/L in beverages. |

| Cosmetics | Hair care products | Believed to enhance hair growth; potential for skin sensitization noted. |

| Research | Muscle cramps treatment | Reduces cramp frequency by approximately 28%; studied for neuropharmacological effects. |

Table 2: Reported Side Effects of Quinine Hydrochloride

| Side Effect | Severity | Frequency |

|---|---|---|

| Headache | Common | High |

| Tinnitus | Common | Moderate |

| Thrombocytopenia | Severe | Rare |

| Visual disturbances | Moderate | Moderate |

Wirkmechanismus

The exact mechanism of action of quinine hydrochloride hydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference is toxic to the parasite and helps in treating malaria. Quinine also affects muscle membrane and sodium channels, making it useful in treating certain muscular disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Chloroquine: Another antimalarial drug, but with a different mechanism of action.

Mefloquine: Similar to quinine but used for prophylaxis and treatment of malaria

Uniqueness

Quinine hydrochloride hydrate is unique due to its long history of use and its slow development of resistance compared to other antimalarials. Its ability to treat severe and cerebral malaria, as well as its applications in treating muscular disorders, sets it apart from similar compounds .

Eigenschaften

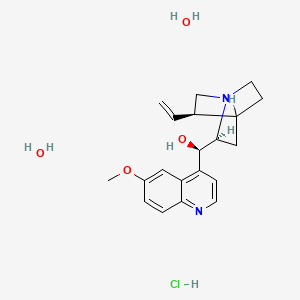

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKYZPYCSTMEI-WGGWNXAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.